Mag-Indo 1-AM

Magnesium homeostasis Ratiometric imaging Cardiomyocyte physiology

Fluorescent Mg²⁺ indicators are not interchangeable-low-Kd probes (e.g., Magnesium Green, Kd ~1.0 mM) saturate at elevated intracellular Mg²⁺, compressing signal and failing to report high-amplitude changes. Mag-Indo-1 AM (Kd 2.7 mM) resolves this limitation. • Detects Mg²⁺ across the full 0.1-6 mM physiological range without saturation-validated in rat cardiomyocyte ischemia-reperfusion and Mg²⁺ transporter modulation studies • Ratiometric dual-emission (410/490 nm) enables calibration-ready quantitative measurements independent of dye loading variations • Fast Ca²⁺ dissociation kinetics capture millisecond transients in excitation-contraction coupling without the kinetic lag of slower probes Supplied ≥98% pure (HPLC), stored at -20°C, shipped on blue ice. For research use only.

Molecular Formula C30H32N2O12
Molecular Weight 612.6 g/mol
CAS No. 130926-94-2
Cat. No. B155558
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMag-Indo 1-AM
CAS130926-94-2
Molecular FormulaC30H32N2O12
Molecular Weight612.6 g/mol
Structural Identifiers
SMILESCC(=O)COCOC(=O)CN(CC(=O)OCOCC(=O)C)C1=CC=C(C=C1)C2=CC3=C(N2)C=C(C=C3)C(=O)OCOC(=O)C
InChIInChI=1S/C30H32N2O12/c1-19(33)14-39-16-42-28(36)12-32(13-29(37)43-17-40-15-20(2)34)25-8-6-22(7-9-25)26-10-23-4-5-24(11-27(23)31-26)30(38)44-18-41-21(3)35/h4-11,31H,12-18H2,1-3H3
InChIKeyXLQNJLJDRRJLCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mag-Indo-1 AM Overview


Mag-Indo-1 AM (CAS 130926-94-2) is a cell-permeable acetoxymethyl (AM) ester derivative of the ratiometric fluorescent indicator Mag-Indo-1, designed primarily for detecting intracellular magnesium (Mg²⁺) . Upon passive diffusion across the plasma membrane, intracellular esterases cleave the AM ester groups, trapping the active Mag-Indo-1 probe within the cytosol to facilitate non-invasive, real-time measurement of Mg²⁺ and Ca²⁺ concentrations in living cells [1]. Characterized as a UV light-excitable indole-based fluorophore with excitation wavelengths of 340-390 nm and emission wavelengths of 410-490 nm, it provides a dual-wavelength ratiometric output upon cation binding, making it a foundational tool for ion homeostasis studies [2].

Why Mag-Indo-1 AM Is Irreplaceable


Fluorescent Mg²⁺ indicators are not interchangeable due to substantial differences in ion-binding affinity (Kd), which dictate their operational dynamic range . Mg²⁺ probes with a lower Kd (e.g., Magnesium Green, Kd ~1.0 mM) saturate at physiologically elevated Mg²⁺ concentrations and fail to accurately report high-amplitude changes, while higher-Kd probes (e.g., Mag-fura-2, Kd ~1.9 mM; Mag-indo-1, Kd ~2.7 mM) retain responsiveness across a broader intracellular Mg²⁺ range (~0.1-6 mM) [1]. Furthermore, the ratiometric spectral properties and distinct subcellular compartmentalization behavior of each probe preclude direct substitution without altering experimental sensitivity, calibration requirements, and data interpretation frameworks [2].

Mag-Indo-1 AM: Key Differentiators


Higher Mg²⁺ Affinity vs. Mag-Fura-2

The dissociation constant (Kd) for Mg²⁺ binding directly determines the concentration range over which a fluorescent indicator provides a linear and sensitive response. Mag-indo-1 exhibits a Kd for Mg²⁺ of 2.7 mM, which is approximately 42% higher than the 1.9 mM Kd reported for its closest structural analog, mag-fura-2 [1]. This difference in affinity positions mag-indo-1 as a more suitable probe for detecting larger-amplitude Mg²⁺ transients or measuring Mg²⁺ in cellular compartments with relatively higher basal concentrations without saturating the indicator, as noted in comparative evaluations .

Magnesium homeostasis Ratiometric imaging Cardiomyocyte physiology

Faster Ca²⁺ Dissociation Kinetics vs. Indo-1

In head-to-head kinetic analyses, mag-indo-1 was characterized as a 'much faster indicator' compared to the standard calcium probe indo-1 for tracking rapid physiological events [1]. Quantitative analysis estimated the Ca²⁺ dissociation rate constant (koff) of indo-1 at 52 s⁻¹ at 22°C; the faster kinetics observed for mag-indo-1 imply a substantially higher dissociation rate, which enables the probe to track rapid Ca²⁺ transients—such as those occurring during muscle twitches—with greater temporal fidelity without kinetic distortion of the measured signal [2].

Calcium transient measurement Excitation-contraction coupling Skeletal muscle physiology

High-Affinity Protein Binding and Spectral Shift

Beyond its established role as a divalent cation probe, mag-indo-1 exhibits a specific, high-affinity interaction with bovine serum albumin (BSA), characterized by a dissociation constant (Kd) of 1.8 × 10⁻⁷ M [1]. This protein binding induces a characteristic and reproducible blue shift in the emission fluorescence spectrum from 480 nm to 457 nm [2]. This dual functionality—cation sensing and protein binding with a resolvable spectral shift—distinguishes mag-indo-1 from other APTRA-based Mg²⁺ probes (e.g., mag-fura-2, Magnesium Green) that lack documented high-affinity protein interactions, offering a unique optical readout for protein conformational studies [3].

Protein conformation analysis Fluorescence resonance energy transfer (FRET) Bovine serum albumin (BSA)

Mag-Indo-1 AM Applications


Mg²⁺ Overload Detection in Cardiomyocytes

The elevated Mg²⁺ Kd of 2.7 mM positions Mag-Indo-1 AM as the preferred ratiometric probe for quantifying substantial intracellular Mg²⁺ accumulation or release, such as that occurring during ischemia-reperfusion injury or pharmacological modulation of Mg²⁺ transporters [1]. In rat cardiomyocytes, the probe's linear response range accommodates the higher end of physiological Mg²⁺ fluctuations without saturating, enabling accurate detection of Mg²⁺ overload conditions that would saturate higher-affinity probes like Magnesium Green (Kd ~1.0 mM) and cause signal compression in Mag-fura-2 (Kd ~1.9 mM) .

Rapid Ca²⁺ Transient Monitoring in Excitable Cells

The kinetically faster Ca²⁺ dissociation rate of Mag-Indo-1 relative to Indo-1 makes it uniquely suited for experiments requiring high-fidelity temporal resolution of rapid Ca²⁺ oscillations [1]. In skeletal and cardiac muscle physiology, where Ca²⁺ transients occur on millisecond timescales during excitation-contraction coupling, Mag-Indo-1 AM can be loaded into isolated muscle fibers or cultured myocytes to capture the true kinetics of Ca²⁺ sparks, waves, and twitch-associated transients without the kinetic lag introduced by slower-dissociating probes like Indo-1 (koff = 52 s⁻¹) .

Simultaneous Cation and Protein Conformation Sensing

Mag-Indo-1 AM enables a unique dual-parameter assay design where the probe serves simultaneously as a divalent cation sensor and as a fluorescent reporter of protein binding [1]. Upon loading and esterase cleavage, the intracellular Mag-Indo-1 can bind to specific protein sites (e.g., histidine residues) with high affinity (Kd = 1.8 × 10⁻⁷ M), producing a distinct spectral shift to 457 nm that is resolvable from cation-induced shifts . This property supports studies investigating protein conformational dynamics, ligand-induced structural changes, or the development of FRET-based intramolecular rulers without requiring secondary fluorescent labels .

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